molecular formula C10H11BF3KO3 B7969694 Potassium {4-[2-(acetyloxy)ethoxy]phenyl}trifluoroboranuide

Potassium {4-[2-(acetyloxy)ethoxy]phenyl}trifluoroboranuide

Cat. No.: B7969694
M. Wt: 286.10 g/mol
InChI Key: ACCALCFONSPPGV-UHFFFAOYSA-N
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Description

Potassium {4-[2-(acetyloxy)ethoxy]phenyl}trifluoroboranuide is a chemical compound with the molecular formula C10H11BF3KO3. It is a potassium salt of a trifluoroborate ester, which is often used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium {4-[2-(acetyloxy)ethoxy]phenyl}trifluoroboranuide typically involves the reaction of 4-(2-(acetyloxy)ethoxy)phenylboronic acid with potassium bifluoride (KHF2). The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. The general reaction scheme is as follows:

4-(2-(acetyloxy)ethoxy)phenylboronic acid+KHF2Potassium 4-[2-(acetyloxy)ethoxy]phenyltrifluoroboranuide\text{4-(2-(acetyloxy)ethoxy)phenylboronic acid} + \text{KHF}_2 \rightarrow \text{this compound} 4-(2-(acetyloxy)ethoxy)phenylboronic acid+KHF2​→Potassium 4-[2-(acetyloxy)ethoxy]phenyltrifluoroboranuide

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors, controlled temperatures, and efficient purification techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Potassium {4-[2-(acetyloxy)ethoxy]phenyl}trifluoroboranuide primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. This reaction involves the coupling of the trifluoroborate ester with an aryl or vinyl halide in the presence of a palladium catalyst.

Common Reagents and Conditions

    Reagents: Aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3 or NaOH)

    Conditions: The reaction is typically carried out in an organic solvent such as toluene or ethanol, under an inert atmosphere (e.g., nitrogen or argon), and at elevated temperatures (50-100°C).

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Potassium {4-[2-(acetyloxy)ethoxy]phenyl}trifluoroboranuide has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and medicinal chemistry research.

    Industry: Applied in the production of advanced materials, polymers, and agrochemicals.

Mechanism of Action

The mechanism of action of potassium {4-[2-(acetyloxy)ethoxy]phenyl}trifluoroboranuide in Suzuki-Miyaura coupling involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The trifluoroborate ester transfers its aryl group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or vinyl-aryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium 4-methoxyphenyltrifluoroborate
  • Potassium 4-bromophenyltrifluoroborate

Uniqueness

Potassium {4-[2-(acetyloxy)ethoxy]phenyl}trifluoroboranuide is unique due to the presence of the acetyloxyethoxy group, which can influence its reactivity and solubility. This makes it a versatile reagent in various synthetic applications, offering distinct advantages over other trifluoroborate esters.

Biological Activity

Potassium {4-[2-(acetyloxy)ethoxy]phenyl}trifluoroboranuide is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C10_{10}H11_{11}BF3_3KO3_3
  • Molecular Weight : 286.10 g/mol
  • CAS Number : Not specified

The compound features a trifluoroborate moiety, which is known to enhance biological activity through various mechanisms, including modulation of enzyme activities and interaction with cellular targets.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, a study involving various aryl-substituted triazoles showed that these compounds could inhibit the growth of several bacterial strains including Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa .

Table 1: Antibacterial Activity of Related Compounds

CompoundConcentration (µg/mL)S. aureusE. coliB. subtilisP. aeruginosa
Control (Ampicillin)10028 mm24 mm26 mm20 mm
Compound A (Triazole)10020 mm22 mm15 mm13 mm
Compound B (Triazole)10024 mm20 mm18 mm14 mm
This compoundTBDTBDTBDTBDTBD

The above table illustrates the comparative antibacterial activity of various compounds, with ampicillin serving as a control. The exact measurements for this compound are yet to be determined.

The mechanism by which this compound exerts its antibacterial effects may involve:

  • Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt the synthesis of peptidoglycan, a critical component of bacterial cell walls.
  • Disruption of Membrane Integrity : The presence of the trifluoroborate group may enhance membrane permeability, leading to cell lysis.
  • Interference with Protein Synthesis : Compounds with similar structures can inhibit ribosomal function, thereby preventing bacterial growth.

Case Studies

Properties

IUPAC Name

potassium;[4-(2-acetyloxyethoxy)phenyl]-trifluoroboranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BF3O3.K/c1-8(15)16-6-7-17-10-4-2-9(3-5-10)11(12,13)14;/h2-5H,6-7H2,1H3;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCALCFONSPPGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)OCCOC(=O)C)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BF3KO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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